molecular formula C10H12N4S2 B6262666 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ CAS No. 893642-52-9

4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+

Cat. No. B6262666
CAS RN: 893642-52-9
M. Wt: 252.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thione (4-ATBT) is an organic sulfur-containing heterocyclic compound with a wide range of applications in organic chemistry and biochemistry. It is found in many natural products, and its structure is important for its biological activities. 4-ATBT has been used in the synthesis of various organic compounds and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ is not yet fully understood. However, it is believed that 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ works by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are involved in the development of various diseases.
Biochemical and Physiological Effects
4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. Additionally, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ in lab experiments is its wide range of applications. 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ can be used in the synthesis of various organic compounds and can be used to study its potential therapeutic applications. Additionally, 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ is relatively easy to synthesize and has a wide range of biochemical and physiological effects.
However, there are some limitations to using 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ in lab experiments. The exact mechanism of action of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ is still not fully understood, which may limit its use in certain applications. Additionally, 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ is a relatively new compound and there is still a lack of data regarding its safety and efficacy.

Future Directions

1. Further research should be conducted to determine the exact mechanism of action of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+.
2. Research should be conducted to investigate the potential therapeutic applications of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+, such as its use in the treatment of neurological disorders.
3. Research should be conducted to investigate the potential side effects of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+.
4. Research should be conducted to investigate the potential uses of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ in the synthesis of organic compounds, such as drugs and polymers.
5. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as an anti-microbial agent.
6. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as an anti-cancer agent.
7. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as an anti-oxidant agent.
8. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as an anti-inflammatory agent.
9. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as a neuroprotective agent.
10. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ in the synthesis of various organic compounds.

Synthesis Methods

4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ can be synthesized from the reaction of 4-amino-5-mercapto-1,2,4-triazole (4-AMT) and 1-benzothiophene-2-thiol (BT2T). The reaction is carried out in aqueous medium with the use of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and the product is isolated by precipitation.

Scientific Research Applications

4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease. In addition, 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ has been studied for its potential use in the synthesis of organic compounds, such as drugs and polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ involves the reaction of 4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol with a suitable reagent to introduce the desired functional group. The synthesis pathway should be designed to ensure high yield and purity of the final product.", "Starting Materials": [ "4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol", "Suitable reagent" ], "Reaction": [ "Step 1: Dissolve 4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol in a suitable solvent such as DMF or DMSO.", "Step 2: Add the suitable reagent to the reaction mixture and stir at room temperature for a suitable time period.", "Step 3: Purify the reaction mixture by column chromatography or recrystallization to obtain the desired product." ] }

CAS RN

893642-52-9

Product Name

4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+

Molecular Formula

C10H12N4S2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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